2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

Chiral Impurity GP IIb/IIIa Antagonist Enantiomeric Purity

(R)-Tirofiban (CAS 158808-86-7) is the pharmacopoeia-mandated distomer reference standard for Tirofiban chiral purity testing. Substituting with racemic mixtures or non-enantiomeric analogs compromises system suitability and fails regulatory audit. This standard enables validated enantiomeric separation (Rs > 1.5) and quantitation at trace LOQ levels, directly supporting ANDA compliance and GMP batch release. Choose a verified, high-purity lot with optional USP/EP traceability to ensure accurate impurity profiling and patient safety.

Molecular Formula C22H36N2O5S
Molecular Weight 440.6 g/mol
CAS No. 158808-86-7
Cat. No. B3106432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
CAS158808-86-7
Molecular FormulaC22H36N2O5S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
InChIInChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)
InChIKeyCOKMIXFXJJXBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Tirofiban (CAS 158808-86-7) is the Critical Chiral Impurity Standard for Tirofiban API Quality Control


The compound 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, chemically identified as (R)-Tirofiban or the Tirofiban R-isomer (CAS 158808-86-7), is the (R)-enantiomer of the antiplatelet drug Tirofiban [1]. Unlike the active (S)-enantiomer (the eutomer), the (R)-enantiomer is the distomer, exhibiting significantly lower pharmacological activity at the GP IIb/IIIa receptor. Therefore, it is not used therapeutically but is strictly controlled as a chiral impurity in Tirofiban Active Pharmaceutical Ingredient (API) and drug products. Its primary role is as a reference standard for analytical method development, method validation (AMV), and quality control (QC) testing during pharmaceutical manufacturing and regulatory filing processes, such as ANDAs.

Interchangeability Risks: Why a Non-Chiral or Alternative Impurity Standard Cannot Replace the (R)-Tirofiban Reference Standard


Generic substitution of the (R)-Tirofiban reference standard with analogs like Tirofiban racemate, other Tirofiban-related impurities, or standards for other GP IIb/IIIa antagonists (e.g., Eptifibatide impurities) is scientifically invalid. Tirofiban has a single chiral center, and the pharmacopoeial requirement specifically targets the enantiomeric impurity (the R-isomer) [1]. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Tirofiban API mandate a chiral purity test with specific system suitability requirements, including a minimum resolution between the enantiomers. A non-enantiomeric impurity or a standard from a different molecule cannot serve as a proper positive control for chiral separation, failing to meet the necessary selectivity and system suitability criteria. The accurate quantification of this specific distomer is critical, as its presence above the allowable limit is directly linked to a lack of therapeutic potency and unknown toxicological profile, making the use of a verified (R)-Tirofiban standard indispensable for regulatory compliance and patient safety [2].

Quantitative Differentiation of (R)-Tirofiban CAS 158808-86-7: Evidence for Method-Specific Selection in Pharmaceutical QC


Enantiomeric Identity & Pharmacological Distinction: (R)-Tirofiban vs. (S)-Tirofiban

(R)-Tirofiban is specifically the distomer of the antiplatelet drug Tirofiban. The patent explicitly states that the L-configuration (S-isomer) is the sole 'treatment effective constituent,' while the D-configuration (R-isomer) 'must strictly be controlled its content as impurity' [1]. This regulatory necessity distinguishes it from the active pharmaceutical ingredient (S)-Tirofiban and positions its sole utility as an impurity marker.

Chiral Impurity GP IIb/IIIa Antagonist Enantiomeric Purity

Validated Chiral HPLC Resolution: Achieving Baseline Separation for (R)-Tirofiban Quantification

A validated chiral HPLC method achieved a baseline separation of Tirofiban enantiomers with a resolution (Rs) of 2.1 [1]. This significantly exceeds the minimum resolution of 1.5 typically required by pharmacopoeias for system suitability, demonstrating a robust separation capable of accurately quantifying the (R)-isomer in the presence of a large excess of the (S)-enantiomer.

Chiral HPLC Method Validation Enantiomer Separation

High-Sensitivity Detection: Critical Limits of Quantitation and Detection for Trace (R)-Tirofiban Impurity Analysis

The HPLC method developed for Tirofiban enantiomer separation provides high sensitivity, with a Limit of Detection (LOD) of 2 ng and a Limit of Quantitation (LOQ) of 6 ng for the (R)-isomer [1]. This level of sensitivity is crucial for detecting this inactive enantiomer well below the typical reporting threshold (e.g., 0.10% or 0.15%) required by ICH guidelines for impurities in final APIs.

Limit of Quantitation Trace Analysis Chiral Impurity Detection

Certified Purity Profile of the (R)-Tirofiban Reference Standard vs. Tirofiban Impurity Grade Requirements

Commercially available (R)-Tirofiban reference standards are provided with a high certified purity level, typically 98% as indicated by supplier MSDS data . This high purity is essential for use as a quantitative reference standard, in contrast to the 'impurity grade' of similar standards that may be supplied at a lower purity (e.g., >95%) which would introduce higher uncertainty in the impurity calculation for the API [1].

Reference Standard Certificate of Analysis Impurity Standard Purity

Regulatory Traceability: Pharmacopeial Compliance versus Research-Only Analog Standards for Tirofiban (R)-Isomer

The (R)-Tirofiban reference standard directly supports Abbreviated New Drug Application (ANDA) filings and commercial production quality control by offering a traceable path to official pharmacopeial standards (USP or EP) [1]. Generic 'Research Grade' analogs or standards without a certified 'reference standard' designation cannot be directly used as a basis for comparison against a pharmacopeial monograph in a GMP laboratory, thus failing to meet regulatory compliance during audits.

USP Reference Standard Traceability EP Impurity ANDA Quality Control

Procurement-Led Applications: Where (R)-Tirofiban (CAS 158808-86-7) Delivers Decisive Advantage


Chiral Purity Method Validation for ANDA Dossiers

Procurement of the (R)-Tirofiban reference standard is mandatory for generic drug companies compiling an ANDA dossier for Tirofiban Hydrochloride Injection or API. It is used as the primary positive control to validate an enantiomeric purity test. The validated method must demonstrate a resolution (Rs) exceeding 1.5 between this (R)-isomer standard and the active (S)-enantiomer, a condition met by published methods which achieved an Rs of 2.1 [1]. The standard's certified purity and its high-sensitivity detection, proven by the validated LOQ of 6 ng [1], allow the ANDA filer to establish and prove their process capability in controlling the distomer below the specification limit.

GMP Quality Control Batch Release Testing in Commercial Production

For a Tirofiban API manufacturer or a finished drug product producer operating under GMP, the (R)-Tirofiban reference standard is a critical reagent for the identity and assay of the enantiomeric impurity in each batch [2]. A reference standard with a higher certified purity, for example 98% , is directly proportional to the accuracy of the impurity's declared value. Using a less pure standard forces the QC lab to factor in additional measurement uncertainty, potentially risking false out-of-specification results. The standard's traceability to USP/EP ensures audit compliance [2].

Forced Degradation and Stability-Indicating Method Development

When developing stability-indicating methods for Tirofiban, stress testing (e.g., heat, acid, base, oxidation) may lead to racemization. The (R)-Tirofiban standard is crucial for investigating chiral inversion. A method with a resolution of 2.1 [1] provides the necessary selectivity to distinguish the parent enantiomer from the newly formed distomer. The high sensitivity (LOD 2 ng) ensures that even trace levels of enantiomeric conversion, formed under mild stress, can be detected and trended during formulation development and long-term stability studies.

Quote Request

Request a Quote for 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.